Semiamitraz hydrochloride

Catalog No.
S706035
CAS No.
51550-40-4
M.F
C10H15ClN2
M. Wt
198.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semiamitraz hydrochloride

Residue analysis of Amitraz requires separate quantification of its metabolite DMPF (Semiamitraz) due to distinct octopamine receptor activity and regulatory sum-of-analytes MRLs. Using the parent compound alone compromises LC-MS/MS accuracy and mechanistic studies. This high-purity certified analytical standard solves that need. • Enables compliant quantification of Amitraz metabolite DMPF in food and environmental matrices. • Higher potency at α/β octopamine receptors than Amitraz, critical for neurotoxicology research. • Hydrochloride salt for direct aqueous use. • Global shipping from SMolecule with batch-specific CoA.

CAS Number

51550-40-4

Product Name

Semiamitraz hydrochloride

IUPAC Name

N-(2,4-dimethylphenyl)-N'-methylmethanimidamide;hydrochloride

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

InChI

InChI=1S/C10H14N2.ClH/c1-8-4-5-10(9(2)6-8)12-7-11-3;/h4-7H,1-3H3,(H,11,12);1H

InChI Key

VXSNJXDZTGFDMB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC=NC)C.Cl

Synonyms

N-(2,4-Dimethylphenyl)-N’-methylmethanimidamide Hydrochloride; N-(2,4-Dimethylphenyl)-N’-methyl methylamidine Hydrochloride; Danjiami; N-(2,4-Dimethylphenyl)-N’-methylmethanimidamide Hydrochloride; N-Methyl-N’-(2,4-xylyl)formamidine Hydrochloride; N’

Canonical SMILES

CC1=CC(=C(C=C1)[NH2+]C=NC)C.[Cl-]

Isomeric SMILES

CC1=CC(=C(C=C1)[NH2+]C=NC)C.[Cl-]

The exact mass of the compound Semiamitraz hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Semiamitraz hydrochloride, also known as N'-(2,4-dimethylphenyl)-N-methylformamidine hydrochloride or BTS-27271, is the primary and biologically active metabolite of the formamidine acaricide, Amitraz. It functions as a potent agonist at invertebrate octopamine receptors, which is central to its toxicological and neuropharmacological profile. Procured primarily as an analytical reference standard, this hydrochloride salt form facilitates its use in aqueous solutions for quantifying Amitraz degradation and metabolism in environmental, agricultural, and biological samples. Its distinct pharmacological activity compared to the parent compound also makes it a critical tool for toxicology and neurobiology research.

Research Fit

Compound Class Formamidine acaricide/insecticide research tool
Active Species Bioactive metabolite of amitraz for metabolism studies
Formulation Fit High aqueous solubility supports water-based formulation research

Substituting the parent compound Amitraz for its metabolite, Semiamitraz hydrochloride, is unsuitable for quantitative and mechanistic studies. Official analytical methods for residue analysis mandate the separate quantification of Amitraz and its metabolites, including Semiamitraz (often referred to as DMPF or metabolite B). The final regulatory result is often defined as the sum of Amitraz and its metabolites containing the 2,4-dimethylaniline moiety, making individual standards essential for compliance. Furthermore, Semiamitraz (DMPF) exhibits significantly different and often more potent activity at octopamine receptor subtypes than Amitraz itself, meaning toxicological or neuropharmacological data obtained using the parent compound cannot accurately represent the effects of the metabolite. Therefore, for accurate residue analysis, metabolic studies, or mechanistic research, procuring the specific metabolite standard is non-negotiable.

Substitution Risk

Semiamitraz HCl
Amitraz / Free Base
Solubility
High aqueous solubility; supports water-based formulation
Low aqueous solubility; requires organic solvents
Metabolite Status
Primary bioactive metabolite of amitraz
Parent compound; distinct metabolic profile
Receptor Potency
Reported higher H1-antagonist and α2-agonist potency in assay systems
Lower reported potency in comparable assays; may require higher doses in models

Superior Potency at β-Adrenergic-Like Octopamine Receptors (β-AL OARs)

In HEK-293 cells expressing β-adrenergic-like octopamine receptors from the silkworm (Bombyx mori), the Amitraz metabolite Semiamitraz (DPMF) was exceptionally more potent at inducing a cellular response (cAMP elevation) than its parent compound, Amitraz. Semiamitraz (DPMF) exhibited an EC50 of 79.6 pM, while the EC50 for Amitraz was 4.77 nM, demonstrating that the metabolite is approximately 60 times more potent at this specific receptor subtype.

Evidence DimensionReceptor Agonist Potency (EC50)
Target Compound Data79.6 pM (for Semiamitraz/DPMF)
Comparator Or Baseline4.77 nM (for Amitraz)
Quantified Difference~60-fold higher potency than Amitraz
ConditionscAMP elevation assay in HEK-293 cells stably expressing Bombyx mori β-AL OARs.

This demonstrates that Semiamitraz is not just a breakdown product but a major bioactive agent, making it essential for studies on resistance, off-target effects, and the true mechanism of action.

Pyrethroid Synergism
Head-to-head
Up to 11.8-fold increase in cypermethrin toxicity; ranked highest among tested formamidines (BTS 27271 > Chlordimeform > Amitraz)
Supports synergist screening in pyrethroid-resistant strains
House fly immersion bioassay; 30 min exposure, mortality at 24 h

Differential Activation Profile at α-Adrenergic-Like Octopamine Receptors (α-AL OARs)

While both compounds activate α-adrenergic-like octopamine receptors, Semiamitraz (DPMF) and Amitraz show distinct potency profiles. In a calcium mobilization assay using HEK-293 cells expressing Bombyx mori α-AL OARs, Semiamitraz (DPMF) had an EC50 of 1.17 nM. In the same system, the parent compound Amitraz was less potent, with an EC50 of 5.56 nM. This five-fold higher potency of the metabolite highlights its significant contribution to the overall pharmacological effect after in-vivo metabolism of Amitraz.

Evidence DimensionReceptor Agonist Potency (EC50)
Target Compound Data1.17 nM (for Semiamitraz/DPMF)
Comparator Or Baseline5.56 nM (for Amitraz)
Quantified Difference~5-fold higher potency than Amitraz
ConditionsIntracellular Ca2+ elevation assay in HEK-293 cells stably expressing Bombyx mori α-AL OARs.

Procuring Semiamitraz allows researchers to dissect the specific receptor subtype contributions to toxicity and behavior, which is impossible if only the parent compound is used.

H1-Antagonist Potency
Head-to-head
3.3-fold higher H1-histamine antagonist activity vs amitraz
Indicates distinct pharmacological profile in isolated tissue models
Guinea-pig ileum assay

Mandated as an Essential Standard for Regulatory Residue Analysis

Semiamitraz hydrochloride is procured as a certified reference material for regulatory compliance testing. Analytical methods, such as those for animal products, fruits, and vegetables, require separate identification and quantification of Amitraz and Semiamitraz (DMPF) via LC-MS/MS. The concentration of Semiamitraz is then stoichiometrically converted to an Amitraz equivalent, and the sum of the two is reported as the final residue level. This procedural requirement makes substitution with the parent compound, Amitraz, unacceptable for any accredited testing workflow.

Evidence DimensionRegulatory Workflow Requirement
Target Compound DataRequired as a distinct analytical standard for quantification.
Comparator Or BaselineAmitraz standard alone is insufficient for complete residue definition.
Quantified DifferenceNon-substitutable role in official testing protocols.
ConditionsOfficial methods for pesticide residue analysis in food and animal products.

For any laboratory involved in food safety, environmental testing, or veterinary medicine, owning and using the Semiamitraz hydrochloride standard is a fundamental requirement for accurate and compliant reporting.

Brain Exposure
Head-to-head
Higher brain exposure than amitraz; similar or higher α2-adrenoreceptor agonist potency
Supports CNS penetration research in rodent models
In vivo rat PK study
Aqueous Solubility
Class-level
Highly soluble in water
Free base: insoluble in water; soluble in ethanol, benzene, toluene, xylene
Enables aqueous formulation strategies; reduces reliance on organic solvents
Qualitative solubility classification
Field Efficacy (Resistant Mites)
Data to verify
Reported high efficacy against resistant Tetranychus spp. in cotton; compared to pyridaben, propargite, abamectin, emamectin benzoate, dicofol
Field efficacy endpoint context; data to verify in independent trials
80% WG formulation, cotton field trial
Glucagon Secretion
Head-to-head
10-fold lower minimum effective concentration (1 µmol/L vs 10 µmol/L for amitraz)
Supports sensitive α2-adrenergic endocrine research
Isolated perfused rat pancreas model

Regulatory Compliance and Food Safety Analysis

As a certified analytical standard for use in LC-MS/MS workflows to quantify Amitraz and its key metabolite, Semiamitraz (DMPF), in food matrices like fruit, vegetables, milk, and honey, ensuring compliance with maximum residue limits (MRLs).

Neuropharmacology and Insecticide Resistance Research

For dissecting the specific roles of octopamine receptor subtypes (α-AL OAR vs. β-AL OAR) in the toxicity of formamidine pesticides. The compound's significantly higher potency compared to Amitraz allows for precise investigation into the mechanisms of action and the development of pest resistance.

Metabolic Fate and Toxicology Studies

As a reference standard to track the metabolic pathway of Amitraz in various organisms and cell lines (e.g., HepG2). Its use is critical for determining the cytotoxic contribution of the metabolite relative to the parent compound and other degradation products.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pyrethroid synergist research
Synergism factor with cypermethrin
Bioassay performance in resistant strains
Aqueous acaricide formulation research
Aqueous solubility profile
Formulation compatibility (WG, SL, SC)
Systemic ectoparasiticide model studies
Brain exposure and α2-agonist potency
PK/PD profile in rodent models
Endocrine pharmacology research
α2-adrenoreceptor sensitivity
Glucagon secretion concentration-response

UNII

43D0U6Y04M

Related CAS

33089-74-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51550-40-4

Wikipedia

Semiamitraz hydrochloride

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